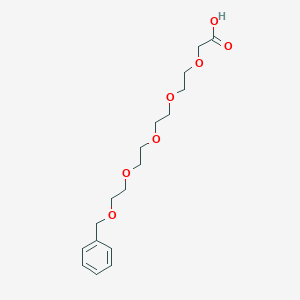

BnO-PEG4-CH2COOH

Description

BenchChem offers high-quality BnO-PEG4-CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BnO-PEG4-CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O7/c18-17(19)15-24-13-11-22-9-7-20-6-8-21-10-12-23-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZJSUYNTDLKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516292 | |

| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86259-56-5 | |

| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BnO-PEG4-CH2COOH: A Strategic Linker in Chemical Biology and Drug Discovery

[1]

Executive Summary

BnO-PEG4-CH2COOH (CAS No. 86259-56-5) is a high-purity heterobifunctional polyethylene glycol (PEG) derivative extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface modification chemistries.[1] Characterized by a benzyl (Bn) protecting group at one terminus and a carboxylic acid (-COOH) at the other, this linker offers a precise "mask-and-release" strategy.[1] The benzyl ether is stable under basic and oxidative conditions, allowing selective conjugation via the carboxyl group before revealing a hydroxyl functionality through catalytic hydrogenolysis.

This guide provides a comprehensive technical analysis of BnO-PEG4-CH2COOH, detailing its physiochemical properties, synthetic routes, reactivity profiles, and critical role in modern medicinal chemistry.[1]

Chemical Profile and Physiochemical Properties[1]

Nomenclature and Identification[1][2]

-

Systematic Name: 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid[1]

-

Common Names: BnO-PEG4-acid; Benzyl-PEG4-acetic acid; PEG4-benzyl-acid[1]

-

CAS Number: 86259-56-5[1]

-

Molecular Formula: C₁₇H₂₆O₇[1]

-

Molecular Weight: 342.39 g/mol [1]

Physical Properties Table[1]

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Viscous liquid at room temperature |

| Solubility | DCM, DMF, DMSO, Methanol | Highly soluble in polar organic solvents |

| Water Solubility | Moderate to High | Amphiphilic nature due to PEG chain |

| Purity Grade | Typically >95% (NMR/HPLC) | Critical for pharmaceutical applications |

| Storage | -20°C, Inert atmosphere (Ar/N₂) | Hygroscopic; store desiccated |

| Stability | Stable in weak acid/base | Avoid strong Lewis acids (cleaves ether) |

Structural Analysis and Functional Logic[1]

The molecule is composed of three distinct functional motifs, each serving a specific purpose in chemical synthesis:

-

Benzyl Ether (Bn-O-): A robust protecting group for the terminal hydroxyl.[1] It is orthogonal to most amine-reactive chemistries (e.g., NHS ester formation) and acid-labile groups (e.g., Boc, t-Butyl), making it ideal for multi-step synthesis.[1]

-

PEG4 Spacer (-(CH₂CH₂O)₄-): A tetraethylene glycol chain that provides water solubility, reduces immunogenicity, and offers a defined spatial separation (approx. 14–16 Å) between conjugated moieties.[1]

-

Carboxymethyl Terminus (-CH₂COOH): A reactive carboxylic acid handle primed for amide bond formation with primary amines on proteins, peptides, or small molecule warheads.[1]

Structural Visualization (DOT Diagram)

Figure 1: Functional Domain Analysis of BnO-PEG4-CH2COOH.

Synthesis and Manufacturing

The synthesis of BnO-PEG4-CH2COOH typically follows a convergent route starting from tetraethylene glycol (PEG4).[1]

Synthetic Route[1]

-

Monobenzylation: Tetraethylene glycol is treated with benzyl bromide (BnBr) and sodium hydride (NaH) to yield Monobenzyl-PEG4-OH.[1] This step requires careful stoichiometry to minimize dibenzylation.

-

Alkylation: The remaining hydroxyl group is alkylated with tert-butyl bromoacetate to form the ester intermediate (BnO-PEG4-CH₂COOtBu).[1]

-

Hydrolysis/Deprotection: The tert-butyl group is removed using trifluoroacetic acid (TFA) or formic acid to yield the final free acid, BnO-PEG4-CH₂COOH.[1]

Quality Control Parameters

Reactivity and Applications

PROTAC Linker Design

In PROTAC development, the linker's length and composition critically influence the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1] BnO-PEG4-CH2COOH is used to synthesize "mask-activated" linkers.[1]

-

Workflow: The acid end is coupled to an E3 ligase ligand (e.g., Thalidomide derivative).[1] The Benzyl group is then removed to reveal a hydroxyl, which is subsequently converted to an alkyl halide or tosylate for coupling to the target protein warhead.

Deprotection Mechanism (Hydrogenolysis)

The Benzyl group is removed under neutral conditions using Palladium on Carbon (Pd/C) and Hydrogen gas.[1] This is orthogonal to Boc (acid labile) and Fmoc (base labile) protecting groups.[1]

Reaction:

Experimental Workflow Visualization

Figure 2: Stepwise Conjugation and Deprotection Workflow.

Detailed Experimental Protocols

General Amide Coupling Protocol

Use this protocol to couple BnO-PEG4-CH2COOH to an amine-containing molecule.[1]

-

Preparation: Dissolve BnO-PEG4-CH2COOH (1.0 equiv) in anhydrous DMF or DCM.

-

Activation: Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5–10 minutes at 0°C to activate the acid.

-

Coupling: Add the amine-containing ligand (1.0–1.2 equiv).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[1][2]

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

Benzyl Deprotection (Hydrogenolysis)

Use this protocol to remove the benzyl group and reveal the hydroxyl.[1]

-

Solvent System: Dissolve the Benzyl-PEG-conjugate in Methanol or Ethanol (concentration ~0.1 M).

-

Catalyst: Add 10% Pd/C (10–20% by weight of the substrate).[1] Caution: Pd/C is pyrophoric; add under inert gas.

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at room temperature for 4–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

-

Purification: Concentrate the filtrate. The product is usually pure enough for the next step; otherwise, purify via flash chromatography.[1]

Handling, Stability, and Storage[1]

-

Hygroscopicity: PEG derivatives are inherently hygroscopic. Moisture absorption can lead to hydrolysis of activated esters or inaccurate weighing.

-

Storage: Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Compatibility: Soluble in most organic solvents (DCM, THF, EtOAc).[1] Limited solubility in non-polar solvents (Hexane, Diethyl ether).[1]

References

-

MedChemExpress (MCE). BnO-PEG4-CH2COOH Product Datasheet & Properties. Retrieved from [1]

-

BroadPharm. PEG Linkers for PROTAC Synthesis: Structural Considerations. Retrieved from [1]

-

BenchChem. The Strategic Application of BnO-PEG4-Boc in Chemical Biology. (Analogous chemistry reference). Retrieved from [1]

-

National Institutes of Health (NIH). Solid Phase Stepwise Synthesis of Polyethylene Glycol. (Synthesis methodology). Retrieved from [1]

-

ChemicalBook. BnO-PEG4-CH2COOH Chemical Properties and CAS 86259-56-5.[1] Retrieved from [1]

Technical Monograph: Benzyl-PEG4-Acid in Bioconjugation

This guide serves as an in-depth technical monograph on Benzyl-PEG4-acetic acid (commonly designated commercially as Benzyl-PEG4-acid ).

Note on Nomenclature & Scientific Accuracy: In the field of "Linkerology" (PROTACs/ADCs), commercial nomenclature often simplifies polymer lengths. While the user query specifies "Benzyl-PEG4-acetic acid," the industry-standard reagent corresponding to this designation (and the associated CAS 127457-64-1) is structurally Benzyl-PEG3-propionic acid . The "PEG4" designation refers to the presence of four ether/oxygen atoms in the spacer chain, not four exclusive ethylene oxide monomer units. This guide addresses the commercially available standard (CAS 127457-64-1) while clarifying these structural nuances to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Chemical Identity

The precise characterization of the linker is critical for calculating molar equivalents in conjugation reactions and predicting the hydrophobicity (cLogP) of the final conjugate.

Chemical Identity Table[1][2][3]

| Parameter | Technical Specification |

| Common Name | Benzyl-PEG4-acid; Benzyl-PEG4-acetic acid (colloquial) |

| IUPAC Name | 1-phenyl-2,5,8,11-tetraoxatetradecan-14-oic acid |

| CAS Number | 127457-64-1 |

| Molecular Weight | 312.36 g/mol |

| Molecular Formula | C₁₆H₂₄O₆ |

| Structural Composition | Benzyl cap – [PEG3 Spacer] – Propionic Acid Tail |

| Spacer Length | ~14 Å (extended conformation) |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Limited solubility in water (acid form) |

| pKa (COOH) | ~4.5 – 4.8 |

| Appearance | Colorless to pale yellow viscous liquid or oil |

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in drug design:

-

Benzyl (Bn) Group: Acts as a hydrophobic protecting group for the terminal hydroxyl. It is orthogonal to acid/base labile groups (like Boc or Fmoc) and is removed via catalytic hydrogenolysis (H₂/Pd-C).

-

PEG Spacer (Tetraoxa): Provides water solubility and flexibility. The specific "PEG4" length is often optimal for PROTACs, allowing the E3 ligase and Target Protein to fold into a productive ternary complex without steric clash.

-

Carboxylic Acid: The reactive handle for conjugation to primary amines (e.g., Lysine residues on proteins or N-termini of small molecules) via amide coupling.

Part 2: Application Science & Linkerology

PROTAC Linker Design

Benzyl-PEG4-acid is a "heterobifunctional" linker precursor. In PROTAC synthesis, it is often used to attach a PEG chain to a ligand.[1][2]

-

Mechanism: The carboxylic acid is coupled to an amine-containing ligand (e.g., Lenalidomide derivative).

-

Deprotection: The Benzyl group is removed to reveal a hydroxyl group (-OH).[3]

-

Functionalization: The revealed -OH is then converted to an alkyl halide, tosylate, or oxidized to an aldehyde to attach the second ligand.

Solubility Engineering

The incorporation of the PEG4 motif disrupts the lipophilicity of hydrophobic warheads.

-

Causality: The hydration shell formed around the ether oxygens prevents aggregation of the final conjugate in aqueous media, improving the pharmacokinetic (PK) profile.

Part 3: Experimental Protocols

Protocol A: Activation to NHS-Ester (Self-Validating)

Direct coupling of the carboxylic acid using EDC/NHS is preferred to prevent racemization and ensure high yields.

Reagents:

-

Benzyl-PEG4-acid (1.0 equiv)

-

N-Hydroxysuccinimide (NHS) (1.2 equiv)

-

EDC[4][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

-

Dissolution: Dissolve Benzyl-PEG4-acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Activation: Add NHS followed by EDC·HCl.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Validation: Monitor via TLC (MeOH/DCM 1:10). The acid spot (lower Rf) should disappear, and a new ester spot (higher Rf) should appear.

-

-

Work-up: Dilute with DCM, wash with 0.1 N HCl (to remove unreacted EDC), then saturated NaHCO₃ (to remove unreacted NHS), and brine. Dry over MgSO₄.

-

Storage: The resulting Benzyl-PEG4-NHS ester is moisture-sensitive. Store at -20°C under argon.

Protocol B: Benzyl Deprotection (Hydrogenolysis)

Removing the benzyl group to reveal the hydroxyl functionality.

Reagents:

-

Benzyl-PEG4-Conjugate

-

Catalyst: 10% Pd/C (10 wt% of substrate mass)

-

Solvent: Methanol or Ethanol (degassed)

-

Hydrogen Gas (H₂ balloon or 1 atm)

Step-by-Step Workflow:

-

Preparation: Dissolve the Benzyl-PEG4-conjugate in MeOH.

-

Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Caution: Pd/C is pyrophoric; keep wet with solvent).

-

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon pressure) for 2–6 hours.

-

Validation: Monitor via LC-MS.[6] Look for the mass shift of -90 Da (Loss of Benzyl C₇H₆ + addition of 2H is not how it works; typically loss of Benzyl C₇H₇ + H addition = -91 + 1 = -90 Da).

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst.

-

Concentration: Evaporate solvent to yield the Hydroxyl-PEG-Conjugate.

Part 4: Visualization of Workflow

The following diagram illustrates the strategic use of Benzyl-PEG4-acid in constructing a PROTAC linker system.

Caption: Step-wise transformation of Benzyl-PEG4-acid into a reactive PROTAC intermediate via activation, coupling, and orthogonal deprotection.

References

-

Amerigo Scientific. Benzyl-PEG4-acid Technical Data Sheet. Amerigo Scientific. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. Benzyloxy carbonyl-PEG4-Acid, 2250278-48-7 | BroadPharm [broadpharm.com]

- 6. 91842-53-4 | Benzyl-PEG2-CH2COOH - Moldb [moldb.com]

An In-depth Technical Guide to Heterobifunctional PEG Derivatives for Bioconjugation

Abstract

In the landscape of advanced scientific research, particularly in the fields of drug delivery, proteomics, and diagnostics, the ability to selectively and stably connect different molecular entities is paramount.[1] Heterobifunctional polyethylene glycol (PEG) derivatives have emerged as indispensable tools for this purpose, offering a unique combination of biocompatibility, chemical versatility, and precise control over intermolecular spacing.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical applications, and experimental considerations for utilizing these powerful linkers. We will delve into the fundamental chemistry of common reactive moieties, provide detailed protocols for bioconjugation, and discuss the critical role of these linkers in pioneering applications such as Antibody-Drug Conjugates (ADCs) and targeted nanoparticle systems.

The Foundation: Understanding PEGylation and its Advantages in Bioconjugation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern biopharmaceutical development.[2][3] This modification imparts several beneficial properties that enhance the therapeutic potential of proteins, peptides, and small molecule drugs.[3][4]

Core Advantages of PEGylation:

-

Enhanced Solubility: PEG is a hydrophilic polymer, and its conjugation can significantly improve the aqueous solubility of hydrophobic drugs, making them more suitable for intravenous administration.[4][5]

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[2][4][6] This extended exposure can result in improved therapeutic efficacy.[6][7]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding antigenic epitopes on the surface of a protein and thereby reducing the likelihood of an immune response.[5][6][7][8]

-

Improved Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, enhancing their stability in biological environments.[4][5][9]

Heterobifunctional PEG derivatives take these advantages a step further by providing a linker with two different reactive functional groups at its termini.[5][10][11] This dual-reactivity allows for the precise and controlled conjugation of two distinct molecular entities, such as a targeting antibody and a cytotoxic drug.[5]

The Toolkit: A Deep Dive into Common Heterobifunctional PEG Architectures

The versatility of heterobifunctional PEGs stems from the wide array of reactive functional groups that can be incorporated at either end of the PEG chain.[10][] The choice of these groups is dictated by the available functional groups on the biomolecules to be conjugated (e.g., primary amines on lysine residues, thiols on cysteine residues).

Amine-Reactive Chemistry: The NHS Ester

N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive functional groups in bioconjugation.[13][] They react efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[13][15][16][17][18]

Mechanism of NHS Ester-Amine Reaction:

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester.[17][18] This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable amide linkage.[17][18]

-

Optimal Reaction Conditions: The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and more nucleophilic.[13][15][18]

-

Competing Reactions: Hydrolysis of the NHS ester is a competing reaction that increases with pH.[15] Therefore, careful control of the reaction pH and time is crucial for optimal conjugation efficiency.

Thiol-Reactive Chemistry: The Maleimide Group

The maleimide group is highly selective for thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[19][20] This reaction, a Michael addition, forms a stable thioether bond.[20][21]

Mechanism of Thiol-Maleimide Reaction:

The reaction involves the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring.[21] This results in the formation of a stable thiosuccinimide linkage.[20]

-

High Selectivity: The thiol-maleimide reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[19][21][22] At neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[19][22]

-

Potential Side Reactions: While highly efficient, the thiol-maleimide conjugation can be susceptible to side reactions, such as thiazine rearrangement, particularly with an unprotected N-terminal cysteine.[20] Additionally, the resulting thioether bond can undergo a reverse Michael addition under certain conditions, though the maleimide moiety itself is relatively stable.[22]

Common Heterobifunctional PEG Linker Combinations

The combination of amine- and thiol-reactive groups is particularly powerful in bioconjugation. A common example is the NHS-PEG-Maleimide linker. This reagent allows for a two-step conjugation process where a molecule with primary amines is first reacted with the NHS ester end, and after purification, the resulting maleimide-functionalized molecule is then reacted with a thiol-containing molecule.[23][24]

Table 1: Common Functional Groups in Heterobifunctional PEGs and Their Reactive Partners

| Functional Group | Reactive Partner | Resulting Bond |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |

| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether |

| Aldehyde | Amine (-NH₂) | Schiff Base (reducible to a stable amine) |

| Azide (-N₃) | Alkyne (-C≡CH) | Triazole (via "Click Chemistry") |

| Carboxyl (-COOH) | Amine (-NH₂) | Amide (requires activation, e.g., with carbodiimides) |

| Thiol (-SH) | Maleimide | Thioether |

The Blueprint: Experimental Design and Protocols

The success of a bioconjugation experiment relies on careful planning and execution. This section provides a detailed, step-by-step methodology for a common bioconjugation workflow using a heterobifunctional NHS-PEG-Maleimide linker.

Workflow for Two-Step Protein-Protein Conjugation

This protocol outlines the general procedure for conjugating a protein containing accessible primary amines (Protein-NH₂) with a protein containing a free thiol group (Protein-SH).

Caption: Workflow for two-step protein-protein conjugation.

Materials:

-

Protein-NH₂ (e.g., an antibody)

-

Protein-SH (e.g., an enzyme with a free cysteine)

-

NHS-PEGn-Maleimide linker (n = number of PEG units)

-

Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., Tris or glycine buffer)

-

Desalting columns or dialysis tubing

-

Anhydrous DMSO or DMF

Protocol:

Step 1: Activation of Protein-NH₂ with NHS-PEG-Maleimide

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to create a stock solution.[17][23] Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[15][23][24]

-

Reaction Setup: Dissolve Protein-NH₂ in the reaction buffer. Add a 10- to 50-fold molar excess of the dissolved NHS-PEGn-Maleimide to the protein solution.[23] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[23]

-

Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[15][23] The optimal time and temperature may need to be determined empirically.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added.[15]

Step 2: Purification of the Activated Protein

-

Removal of Excess Linker: It is crucial to remove the unreacted NHS-PEGn-Maleimide to prevent unwanted side reactions in the next step. This is typically achieved using a desalting column or through dialysis against the reaction buffer.[23]

Step 3: Conjugation with Protein-SH

-

Thiol Reduction (if necessary): Ensure that the thiol group on Protein-SH is in its reduced, free form. If disulfide bonds are present, they can be reduced using reagents like TCEP (Tris(2-carboxyethyl)phosphine).[21] TCEP is often preferred as it does not need to be removed before the maleimide reaction.[21] If DTT (dithiothreitol) is used, it must be removed prior to adding the maleimide-activated protein.[21]

-

Conjugation Reaction: Combine the purified maleimide-activated Protein-NH₂ with Protein-SH in a reaction buffer with a pH between 6.5 and 7.5.[19][21] The molar ratio of the two proteins should be optimized based on the desired final conjugate.

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[23]

Characterization and Purification of the Final Conjugate

After the conjugation reaction, it is essential to characterize the product and purify it from unreacted components.

Common Characterization Techniques:

-

SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.

-

Mass Spectrometry (MS): To confirm the identity and mass of the conjugate.[25][26][27] LC/MS can also be used to determine the number of attached PEGs.[25]

-

Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted proteins and aggregates based on size.[28]

-

Hydrophobic Interaction Chromatography (HIC): Particularly useful for analyzing and purifying antibody-drug conjugates, as it can separate species with different drug-to-antibody ratios (DARs).[28][29]

Purification Strategies:

-

Affinity Chromatography: Can be used if one of the proteins has a specific binding partner.[][31]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on charge.[3][28][31]

-

Hydrophobic Interaction Chromatography (HIC): As mentioned, useful for separating species with varying degrees of hydrophobicity.[28][29]

The Impact: Applications in Advanced Therapeutics and Research

Heterobifunctional PEG linkers are at the forefront of innovation in several key areas of biomedical research and development.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][5] Heterobifunctional PEG linkers are pivotal in the design of ADCs, enabling the site-specific attachment of the drug to the antibody.[1][5]

Caption: Structure of an Antibody-Drug Conjugate (ADC).

The PEG spacer in ADCs offers several advantages:

-

Improved Pharmacokinetics: The PEG linker enhances the overall solubility and stability of the ADC.[1]

-

Controlled Drug Release: Cleavable functional groups can be incorporated into the PEG linker to allow for the release of the drug only under specific conditions, such as the acidic environment of a tumor.[5]

-

Optimized Drug-to-Antibody Ratio (DAR): The use of defined PEG linkers allows for better control over the number of drug molecules attached to each antibody, which is a critical parameter for ADC efficacy and safety.

Table 2: Impact of PEG Spacer Length on ADC Performance

| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) |

| SMCC (non-PEG) | 3.5 | 15 | 60 |

| NHS-PEG4-Maleimide | 3.8 | 10 | 75 |

| NHS-PEG12-Maleimide | 3.7 | 12 | 72 |

| Data adapted from a representative study on ADC linker performance.[1] |

Targeted Drug Delivery with Nanoparticles

Heterobifunctional PEG linkers are instrumental in the surface functionalization of nanoparticles, such as liposomes and polymeric micelles, to create targeted drug delivery systems.[1][4] One end of the PEG linker is anchored to the nanoparticle surface, while the other end is conjugated to a targeting ligand (e.g., an antibody or peptide) that recognizes a specific receptor on target cells.[1]

The length of the PEG spacer is a critical parameter in nanoparticle targeting, as it can influence the accessibility of the targeting ligand and the interaction with the biological environment.[6][32]

Proteomics and Protein Analysis

In the field of proteomics, heterobifunctional PEG linkers are used for a variety of applications, including:

-

Creating protein-protein conjugates for studying protein interactions.[1]

-

Immobilizing proteins on surfaces for use in biosensors and diagnostic assays.[1]

-

As cross-linking agents to probe the structure of protein complexes. The defined length of the PEG chain can act as a "molecular ruler."[1]

Conclusion and Future Perspectives

Heterobifunctional PEG derivatives have become an enabling technology in the field of bioconjugation. Their unique ability to link different molecular entities with precision and control has been instrumental in the development of advanced therapeutics like ADCs and sophisticated research tools. As our understanding of disease biology deepens, the demand for even more complex and precisely engineered bioconjugates will continue to grow. Future innovations in heterobifunctional PEG technology will likely focus on the development of novel reactive groups with enhanced specificity and the creation of multi-arm PEG structures for the assembly of multifunctional nanomedicines. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist or researcher looking to harness the full potential of these versatile molecular tools.

References

-

heterobifunctional pegs. (2025, December 10). JenKem Technology. Retrieved from [Link]

-

Services - Bioconjugate Analysis & Purification - HPLC Analysis. (n.d.). CellMosaic. Retrieved from [Link]

-

Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. Retrieved from [Link]

-

Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.). ASMS. Retrieved from [Link]

-

Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. (2014, October 2). PMC. Retrieved from [Link]

-

One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (n.d.). PMC. Retrieved from [Link]

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014, July 3). Walsh Medical Media. Retrieved from [Link]

-

Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. (2012, February 16). MDPI. Retrieved from [Link]

-

Moving Protein PEGylation from an Art to a Data Science. (2022, August 22). Bioconjugate Chemistry. Retrieved from [Link]

-

Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. (2008, December 11). ACS Publications. Retrieved from [Link]

-

Overview of Polyethylene Glycol (PEG). (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Selective Synthesis of Heterobifunctional Poly(ethylene glycol) Derivatives Containing Both Mercapto and Acetal Terminals. (2000, October 28). ACS Publications. Retrieved from [Link]

-

PEG−peptide conjugates. (2014, April 1). CentAUR. Retrieved from [Link]

-

Characterizing PEGylated Proteins by MALS-UV-RI Detection. (2010, August 20). LCGC International. Retrieved from [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

-

The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (n.d.). PMC. Retrieved from [Link]

-

Protocol for PEG NHS Reagents. (2024, September 23). AxisPharm. Retrieved from [Link]

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2025, March 27). MDPI. Retrieved from [Link]

-

Polyethylene Glycol Classification. (2024, October 21). AxisPharm. Retrieved from [Link]

-

Protein PEGylation Process: An overview of chemistry. (2010, February 22). European Pharmaceutical Review. Retrieved from [Link]

-

Downstream Purification Strategies for Antibody–Drug Conjugates. (2026, January 19). Bestchrom. Retrieved from [Link]

-

Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2021, February 2). MDPI. Retrieved from [Link]

-

PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. (2025, October 13). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. purepeg.com [purepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. purepeg.com [purepeg.com]

- 10. heterobifunctional pegs [jenkemusa.com]

- 11. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 17. glenresearch.com [glenresearch.com]

- 18. benchchem.com [benchchem.com]

- 19. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 20. bachem.com [bachem.com]

- 21. benchchem.com [benchchem.com]

- 22. vectorlabs.com [vectorlabs.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. vectorlabs.com [vectorlabs.com]

- 25. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 28. cellmosaic.com [cellmosaic.com]

- 29. Downstream Purification Strategies for AntibodyâDrug Conjugates丨Bestchrom [bestchrom.com]

- 31. Bioprocessing Chromatography Techniques | Thermo Fisher Scientific - SG [thermofisher.com]

- 32. researchgate.net [researchgate.net]

The Strategic Role of BnO-PEG4-CH2COOH in PROTAC Linker Design

Executive Summary

In the precise world of Targeted Protein Degradation (TPD), the linker is no longer viewed as a passive connector but as a thermodynamic and kinetic driver of the ternary complex. This guide focuses on BnO-PEG4-CH2COOH (Benzyl-PEG4-Acid), a specialized heterobifunctional building block. Unlike standard diamine linkers, this molecule offers a unique synthetic gateway: it combines the solubility benefits of a tetra-ethylene glycol (PEG4) spacer with an orthogonal protection strategy (Benzyl ether/Carboxylic acid). This allows for the sequential assembly of PROTACs where one ligand is attached via an amide bond and the second via an ether or alkylation event, expanding the chemical space beyond simple bis-amides.

The Anatomy of the Molecule

To effectively utilize BnO-PEG4-CH2COOH, one must understand its functional architecture. It is designed to solve two specific problems: solubility attrition and synthetic incompatibility .

Structural Breakdown

| Component | Chemical Structure | Function |

| The Anchor | -CH₂COOH (Carboxylic Acid) | Primary Attachment Point. Ready for immediate amide coupling to an amine-bearing ligand (e.g., Thalidomide-NH2 or VHL-NH2) using standard reagents (HATU/EDC). |

| The Spacer | -(OCH₂CH₂)₄- (PEG4) | Solubility & Reach. Provides ~16-19 Å of extended length. The oxygen atoms act as hydrogen bond acceptors, creating a hydration shell that masks the lipophilicity of the warheads. |

| The Shield | BnO- (Benzyl Ether) | Latent Functionality. A robust protecting group for the terminal alcohol. It is stable to acidic and basic conditions used in amide coupling but is removed under mild hydrogenolysis to reveal a reactive hydroxyl (-OH) group. |

Why PEG4? The "Goldilocks" Zone

In PROTAC design, linker length dictates the stability of the POI-Linker-E3 ternary complex.

-

Too Short (< PEG3): Steric clashes prevent the E3 ligase and POI from approaching, inhibiting ubiquitination.

-

Too Long (> PEG6): High entropic penalty. The "floppy" chain creates a large conformational search space, reducing the probability of productive complex formation.

-

PEG4: Often represents the optimal balance, allowing sufficient flexibility for "wrapping" while maintaining enough rigidity to minimize entropic costs.

Strategic Synthesis: The Orthogonal Advantage

The primary reason to select BnO-PEG4-CH2COOH over a standard Boc-amino linker is to access non-amide connectivities on the second ligand. Many potent warheads (e.g., phenolic derivatives) lack a convenient amine for coupling but possess nucleophilic hydroxyls or carbon centers.

The Synthetic Workflow

The workflow utilizes the stability of the Benzyl group to perform the first coupling, followed by a "reveal and activate" strategy for the second.

Caption: Step-wise orthogonal synthesis utilizing the Benzyl-protected PEG linker to create asymmetric PROTACs.

Comparative Analysis: Linker Selection

Why choose this specific hydrophile over alkyl chains or rigid pipers?

Table 1: Physicochemical Impact of Linker Chemistry

| Feature | Alkyl Chains (Carbon only) | BnO-PEG4 (Polyethylene Glycol) | Rigid Linkers (Piperazines/Alkynes) |

| Aqueous Solubility | Poor (High LogP) | Excellent (Low LogP) | Variable |

| Conformational Freedom | High (Floppy) | Moderate (Torsionally defined) | Low (Pre-organized) |

| Permeability | High | Moderate (Polar Surface Area) | High |

| Metabolic Stability | High (Oxidation prone) | Moderate (Oxidative cleavage risk) | High |

| Synthetic Utility | Simple | High (Bifunctional handles) | Complex |

Expert Insight: While alkyl linkers are metabolically robust, they often lead to PROTACs that precipitate in assay media. PEG4 linkers like BnO-PEG4-CH2COOH act as an intramolecular solvent, maintaining the PROTAC in solution to allow cell penetration.

Experimental Protocols

The following protocols are designed for a standard laboratory setup. Note: All reactions should be monitored by LC-MS.

Protocol A: Amide Coupling (The "Acid" End)

Objective: Attach the linker to the E3 ligase ligand (e.g., Pomalidomide amine).

-

Dissolution: Dissolve BnO-PEG4-CH2COOH (1.0 equiv) and the Amine-Ligand (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours under N₂ atmosphere.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

-

Validation: Confirm mass via LC-MS (Look for M+H of Ligand+Linker).

Protocol B: Benzyl Deprotection (The "Reveal")

Objective: Remove the benzyl group to expose the alcohol without affecting the amide bond.

-

Setup: Dissolve the intermediate from Protocol A in MeOH or EtOH.

-

Catalyst: Add 10% Pd/C (10-20% by weight of substrate).

-

Hydrogenation: Purge with H₂ gas (balloon pressure is usually sufficient). Stir vigorously for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Concentration: Evaporate solvent. The resulting oil is usually pure enough for the next step.

Protocol C: Activation & Final Coupling (The "Ether" Bond)

Objective: Convert the free -OH to a Tosylate and react with the POI ligand (e.g., a Phenol).

-

Activation: Dissolve deprotected linker-ligand in DCM. Add TsCl (1.5 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv). Stir 2h.

-

Coupling: Dissolve the POI-Phenol (1.2 equiv) in DMF. Add K₂CO₃ (2.0 equiv) and the Tosylated linker intermediate.

-

Heat: Stir at 60°C for 4–16 hours (Sn2 reaction).

-

Purification: Isolate final PROTAC via Preparative HPLC.

Mechanistic Logic: The Ternary Complex

Understanding the spatial arrangement is critical. The PEG4 linker facilitates the "hook effect" avoidance by optimizing the effective concentration.

Caption: The PEG4 linker mediates the proximity required for Ubiquitin transfer from E3 to POI.

References

Sources

Hydrophilicity advantages of PEG4 spacers in drug discovery

The Hydrophilic Advantage: Engineering Solubility and Stability with PEG4 Spacers in Drug Discovery

Executive Summary

In the architecture of modern therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer a passive tether.[1][2][3] It is a functional determinant of pharmacokinetics (PK) and efficacy.[1] While hydrophobic alkyl spacers were once the standard, they frequently induce aggregation and limit drug-to-antibody ratios (DAR). This guide analyzes the PEG4 (tetraethylene glycol) spacer as the optimal "Goldilocks" solution. By providing a discrete, defined hydration shell, PEG4 bridges the gap between the insolubility of alkyl chains and the entropic penalties of high-molecular-weight polymers.

The Physicochemical Basis: Why PEG4?

The superiority of PEG4 lies in its interaction with the solvent environment. Unlike alkyl chains, which drive aggregation through hydrophobic effects, the ethylene glycol units (–CH₂–CH₂–O–) in PEG4 act as hydrogen bond acceptors.

The Hydration Shell Mechanism

Each ether oxygen in the PEG backbone coordinates with 2-3 water molecules. For a PEG4 spacer, this creates a structured "hydration shell" of approximately 10-15 water molecules.

-

Steric Shielding: This water layer increases the effective hydrodynamic radius, preventing hydrophobic payloads (like MMAE or pyrrolobenzodiazepines) from interacting with each other or the antibody surface.

-

Thermodynamics: The solvation of PEG is enthalpically favorable. When a PEG4-linked molecule is dissolved, it does not force water into an ordered "ice-like" cage (the hydrophobic effect); instead, it integrates fluidly into the hydrogen-bonding network.

Discrete vs. Polydisperse

In precision medicine, heterogeneity is a liability. Traditional PEGylation uses polydisperse mixtures (e.g., PEG 2000), resulting in a Gaussian distribution of molecular weights.

-

PEG4 is a Discrete PEG (dPEG): It is synthesized as a single molecular entity (MW ~200-300 Da depending on functional groups).

-

Impact: This ensures that every batch of ADC or PROTAC has the exact same linker length (~16–20 atoms) and solubility profile, satisfying strict CMC (Chemistry, Manufacturing, and Controls) regulatory requirements.

Figure 1: Mechanism of solubility enhancement. Alkyl linkers drive hydrophobic collapse, while PEG4 recruits a water shell to stabilize the payload.

Strategic Applications in Drug Discovery

PROTACs: The "Goldilocks" Zone

In PROTAC design, the linker length determines the formation of the ternary complex (Target-PROTAC-E3 Ligase).[]

-

Too Short (Alkyl/PEG2): Steric clashes prevent the E3 ligase and target protein from essentially "touching."[5]

-

Too Long (PEG12+): High entropic penalty. The flexible chain loses too much freedom upon binding, reducing affinity (ΔG = ΔH - TΔS).

-

PEG4 Advantage: It spans approximately 15-20 Å. This is frequently the optimal distance to span the gap between ligand binding pockets without introducing excessive "floppiness," maximizing the cooperativity factor (

).

ADCs: Enabling Higher Drug Loads

Hydrophobic linkers often limit ADCs to a Drug-to-Antibody Ratio (DAR) of 2-4. Beyond this, the antibody precipitates.

-

The PEG4 Solution: By masking the hydrophobicity of the payload, PEG4 linkers allow for DARs of 8 without compromising the colloidal stability of the antibody in plasma.

Comparative Analysis: PEG4 vs. Alternatives

The following table synthesizes data on solubility, permeability, and stability across common linker types.

| Feature | Alkyl (C4-C6) | PEG4 (Discrete) | PEG12+ (Long Chain) |

| Water Solubility | Low (Requires cosolvents) | High (Intrinsic) | Very High |

| Membrane Permeability | High (Lipophilic) | Moderate (Balanced) | Low (Too polar) |

| Aggregation Risk | High | Low | Low |

| Entropic Penalty | Low | Moderate | High |

| Immunogenicity | Low | Non-Immunogenic | Potential (Anti-PEG Ab) |

| CMC Purity | High | High (Single MW) | Low (Polydisperse) |

Experimental Protocol: High-Efficiency Biotinylation

Persona Note: As an application scientist, I often see researchers fail here due to hydrolysis. The key to this protocol is handling the NHS-ester correctly.

Objective: Label a hydrophobic monoclonal antibody (mAb) with Biotin using an NHS-PEG4-Biotin linker to prevent aggregation during storage.

Reagents:

-

NHS-PEG4-Biotin: (Must be stored at -20°C under desiccant).[6]

-

Reaction Buffer: PBS (pH 7.4) or Carbonate/Bicarbonate (pH 8.0). Critical: Must be amine-free (No Tris or Glycine).

-

Solvent: Anhydrous DMSO or DMF.

Workflow:

-

Preparation:

-

Equilibrate NHS-PEG4-Biotin to room temperature before opening the vial to prevent moisture condensation (which hydrolyzes the NHS group).

-

Prepare mAb at 1–10 mg/mL in Reaction Buffer.

-

-

Calculations:

-

Target a 20-fold molar excess of biotin to antibody.

-

Formula:

-

-

Reaction:

-

Purification:

-

Remove unreacted biotin using a desalting column (MWCO 7 kDa) or dialysis.

-

Validation: Measure HABA/Avidin assay to determine biotin incorporation (aim for 3–5 biotins per antibody).

-

Figure 2: Step-by-step workflow for NHS-PEG4-Biotin labeling, emphasizing moisture control.

Troubleshooting & Optimization

-

Problem: Low biotin incorporation.

-

Cause: Hydrolysis of NHS ester or presence of Tris buffer.

-

Fix: Use fresh anhydrous DMSO; ensure buffer is PBS.

-

-

Problem: Precipitation after labeling.

-

Cause: Over-labeling hydrophobic patches.

-

Fix: The PEG4 linker usually solves this, but if it persists, reduce molar excess from 20x to 10x.

-

References

-

BenchChem. (2025).[1] Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. Retrieved from

-

Thermo Fisher Scientific. (n.d.). EZ-Link™ NHS-PEG4-Biotin Product Information. Retrieved from

-

BroadPharm. (2022). What are PROTAC Linkers? Retrieved from

-

BOC Sciences. (n.d.). PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. Retrieved from

-

PurePEG. (2025).[7] PEG Linker Selection Guide. Retrieved from

Sources

BnO-PEG4-CH2COOH CAS number and IUPAC nomenclature

The following technical guide details the specifications, synthesis, and applications of BnO-PEG4-CH2COOH , a critical heterobifunctional linker used in precision drug development.

Identity, Synthesis, and Application in Targeted Protein Degradation

Executive Summary

BnO-PEG4-CH2COOH (Benzyl-PEG4-Acetic Acid) is a high-purity heterobifunctional linker featuring a benzyl-protected hydroxyl group at one terminus and a carboxylic acid at the other, separated by a tetraethylene glycol (PEG4) spacer. It is a foundational building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) , where precise spatial separation and solubility modulation are critical for therapeutic efficacy.

This guide defines the compound's strict chemical identity, distinguishing it from common nomenclature variants, and provides a validated protocol for its synthesis and application.

Chemical Identity & Specifications

There is frequent ambiguity in commercial catalogs regarding "PEG4" linkers. Researchers must distinguish between the Acetic Acid derivative (subject of this guide) and the Propionic Acid derivative (often mislabeled as PEG4-acid).

| Feature | Specification |

| Common Name | BnO-PEG4-CH2COOH |

| Systematic Name | 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid |

| IUPAC Name | 2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

| CAS Number | 86259-56-5 |

| Molecular Formula | C₁₇H₂₆O₇ |

| Molecular Weight | 342.39 g/mol |

| Physical State | Viscous colorless to pale yellow oil |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water (pH dependent) |

| pKa | ~4.76 (Carboxylic acid) |

Critical Note on Nomenclature:

Structural Visualization

The following diagram illustrates the linear connectivity of the molecule, highlighting the hydrophilic PEG core and the reactive termini.

Synthesis & Methodology

The synthesis of BnO-PEG4-CH2COOH is typically achieved via a Williamson Ether Synthesis followed by selective deprotection (if starting from a diester) or direct alkylation. The protocol below describes the alkylation of Benzyl-PEG4-Alcohol with tert-butyl bromoacetate, followed by acidolytic cleavage.

Reagents Required[5][6][7]

-

Starting Material: Benzyl-PEG4-OH (Tetraethylene glycol monobenzyl ether).

-

Alkylating Agent: tert-Butyl bromoacetate.

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous THF or DMF.

-

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Protocol

Step 1: Alkylation (Formation of tert-Butyl Ester)

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Benzyl-PEG4-OH (1.0 eq) in anhydrous THF. Cool to 0°C.

-

Deprotonation: Carefully add NaH (1.5 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes to ensure formation of the alkoxide.

-

Alkylation: Dropwise add tert-Butyl bromoacetate (1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂) to isolate BnO-PEG4-CH₂COOᵗBu .

Step 2: Deprotection (Hydrolysis to Acid)

-

Dissolution: Dissolve the intermediate ester in DCM (10 mL per gram).

-

Cleavage: Add TFA (equal volume to DCM, 1:1 ratio). Stir at RT for 2–4 hours.

-

Note: The Benzyl ether is stable to TFA; only the t-butyl ester is cleaved.

-

-

Workup: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Final Purification: If necessary, purify via reverse-phase HPLC or silica chromatography (DCM/MeOH gradient) to obtain BnO-PEG4-CH2COOH .

Applications in Drug Discovery

BnO-PEG4-CH2COOH is primarily used as a non-cleavable linker precursor or a solubility-enhancing spacer . Its unique structure allows for orthogonal protection strategies: the acid reacts with amines (ligands), while the benzyl group protects the hydroxyl for later activation.

PROTAC Linker Design

In PROTAC development, the linker length determines the ternary complex stability (Target-Linker-E3 Ligase). The PEG4 spacer (~16 Å extended length) is a "Goldilocks" length for many degraders (e.g., BRD4 degraders).

Workflow:

-

Amide Coupling: React BnO-PEG4-CH2COOH with an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2).

-

Debenzylation: Remove the Benzyl group via Hydrogenolysis (H₂/Pd-C) to reveal the terminal alcohol (-OH).

-

Activation: Convert the alcohol to a leaving group (Tosylate/Mesylate) or oxidize to an aldehyde/acid.

-

Final Coupling: React with the Target Protein Ligand.

Antibody-Drug Conjugates (ADCs)

Used to attach cytotoxic payloads to antibodies.[5][6] The hydrophilic PEG chain masks the hydrophobicity of the payload, preventing aggregation and reducing clearance rates [1].

Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon). The benzyl ether is prone to oxidation if exposed to air and light for prolonged periods.

-

Stability: Stable under basic conditions (used in alkylation). The benzyl group is stable to TFA but sensitive to strong Lewis acids and hydrogenation conditions.

-

Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of vapors during synthesis.

References

-

MCE (MedChemExpress). BnO-PEG4-CH2COOH Product Datasheet. Accessed 2026.

-

Yanfen Biotech. BnO-PEG4-CH2COOH Technical Specifications and IUPAC Data. Accessed 2026.

-

BroadPharm. PEG Linker Catalog: Distinction between PEG-Acetic and PEG-Propionic Acids. Accessed 2026.

-

PubChem. Compound Summary: Benzyl-PEG4-acid Variants. National Library of Medicine.

Sources

- 1. 91842-53-4|2-(2-(2-(Benzyloxy)ethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]

- 2. 869310-52-1|2-(2-(Benzyloxy)ethoxy)acetaldehyde|BLD Pharm [bldpharm.com]

- 3. 32122-09-1|Ethyl 2-(benzyloxy)acetate|BLD Pharm [bldpharm.com]

- 4. (R)-2-(1-Phenylethoxy)acetic acid|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Optimized Strategies for Amide Coupling with BnO-PEG4-CH2COOH

Executive Summary

BnO-PEG4-CH2COOH (Benzyl-PEG4-Acetic Acid) is a high-value heterobifunctional linker widely utilized in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and molecular probes. Its structure features a lipophilic benzyl (Bn) ether protecting a terminal hydroxyl group, a hydrophilic PEG4 spacer to modulate physicochemical properties, and a reactive carboxylic acid for amide coupling.

This guide provides a rigorous technical framework for coupling this linker to amine-bearing substrates. Unlike generic protocols, this document addresses the specific challenges of PEGylation—namely, the amphiphilic nature of the linker which complicates purification, and the "oily" physical state of the starting material.

Strategic Overview & Mechanism

The primary challenge in utilizing BnO-PEG4-CH2COOH is not the chemistry itself, but the handling and purification. The PEG chain introduces significant water solubility, often leading to product loss during standard aqueous workups. Furthermore, the lack of strong UV chromophores (outside the benzyl group) makes detection during flash chromatography challenging.

Mechanistic Workflow

The coupling strategy relies on activating the terminal carboxylic acid into an electrophilic active ester, which is then intercepted by the nucleophilic amine.[1]

Figure 1: General reaction pathway for amide coupling of PEG-acid linkers.

Materials & Handling

-

Reagent: BnO-PEG4-CH2COOH (Store at -20°C; hygroscopic).

-

Physical State: Viscous oil.

-

Handling Tip: Do not attempt to weigh small quantities (<20 mg) directly. Instead, prepare a stock solution in dry DMF or DCM (e.g., 100 mg/mL) and dispense volumetrically to ensure stoichiometry.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Valuable amine payloads, drug discovery (PROTACs), and reactions requiring high conversion rates in organic solvent.

Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

-

DIPEA (N,N-Diisopropylethylamine)[3]

-

Solvent: Anhydrous DMF or DMA (preferred over DCM for better HATU solubility).

Step-by-Step Procedure:

-

Preparation: In a flame-dried vial under Nitrogen/Argon, dissolve BnO-PEG4-CH2COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

-

Expert Insight: Add HATU last.[3] The color should turn yellow/orange. Stir for 5–10 minutes to form the activated O-At ester.

-

-

Coupling: Add the Amine Partner (1.0–1.2 equiv).

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours.

-

Quenching: Dilute with 10 volumes of EtOAc. Wash with saturated NH4Cl (x2), NaHCO3 (x2), and Brine (x1).

-

Caution: If the product is very polar (short retention time on LCMS), skip aqueous workup and proceed directly to purification (see Section 5).

-

Protocol B: Controlled Activation (EDC/NHS Method)

Best for: Aqueous-tolerant reactions, preventing racemization (rarely an issue with this specific linker), or stepwise surface conjugation.

Reagents:

-

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Solvent: Dry DCM or DMF.[7]

Step-by-Step Procedure:

-

Activation: Dissolve BnO-PEG4-CH2COOH (1.0 equiv) and NHS (1.2 equiv) in dry DCM.

-

Initiation: Add EDC.HCl (1.5 equiv). Stir for 2–4 hours at RT.[4][5]

-

Intermediate Check: Formation of the NHS-ester can be verified by TLC (shift in Rf) or LC-MS.[8]

-

Coupling: Add the Amine Partner (1.0 equiv) and Triethylamine (2.0 equiv) to the activated mixture.

-

Reaction: Stir overnight (12–16 hours).

Critical Purification Strategies (The "Expert" Module)

Purification is the most common failure point for PEGylated small molecules. The amphiphilic nature of the PEG chain often results in emulsions during extraction or poor retention during chromatography.

Strategy 1: The "Salting Out" Extraction

If the product is water-soluble and does not extract into EtOAc:

-

Saturate the aqueous phase with NaCl (solid).

-

Extract with DCM (Dichloromethane) instead of EtOAc. DCM solubilizes PEG chains better than EtOAc.

-

Repeat extraction 4–5 times.

Strategy 2: Magnesium Chloride Complexation (Highly Recommended)

For oily PEG products that are hard to handle, complexation with MgCl2 can precipitate the PEG as a solid, allowing for filtration-based purification [1].[9]

-

Dissolve crude mixture in DCM.

-

Add MgCl2 (anhydrous) and stir.

-

Add Et2O or Heptane to induce precipitation of the PEG-Mg complex.

-

Filter the solid. The impurity (non-PEG small molecules) often remains in the filtrate.

-

Release the PEG by washing the solid with water/EDTA.

Strategy 3: Flash Chromatography Detection

Since the PEG chain has low UV absorbance:

-

Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available.

-

UV Wavelength: Monitor 210 nm (amide bond) and 254 nm (Benzyl group).

-

Stains: Iodine vapor (brown spots) or Dragendorff’s reagent (orange spots on yellow background) are essential for TLC.

Figure 2: Decision tree for purification of BnO-PEG4-Amide conjugates.

Downstream Processing: Benzyl Deprotection

Once the amide coupling is complete and purified, the Benzyl (Bn) group is typically removed to reveal the hydroxyl group for further functionalization (e.g., conversion to a tosylate or halide).

-

Method: Hydrogenolysis.[4]

-

Conditions: H2 (1 atm, balloon), 10% Pd/C, MeOH or EtOH.

-

Note: The amide bond is stable under these conditions. Monitor for the disappearance of the aromatic signals in 1H NMR (7.3–7.4 ppm).

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure solvents are anhydrous. Use fresh HATU. Switch to inert atmosphere (N2/Ar).[2][7] |

| Product in Aqueous Phase | PEG hydrophilicity | Saturate aqueous layer with NaCl. Use DCM for extraction.[4] |

| "Oily" Product | PEG nature | Co-evaporate with ether or hexane. Try MgCl2 complexation.[9][10] |

| No Reaction | Amine salt formation | Ensure DIPEA is added before HATU to free the amine base. |

| Poor Separation | Streaking on Silica | Add 1% Triethylamine to the eluent (DCM/MeOH) to neutralize residual silanols. |

References

-

A Solid Way to Purify Polyethylene Glycols: Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy.[10] Org.[9][10] Process Res. Dev.2021 , 25, 10, 2270–2276.

-

Bioconjugate Techniques (3rd Edition): Hermanson, G. T. Academic Press, 2013 . Chapter 4: Zero-Length Crosslinkers.

-

Application Notes for PEGylation: BroadPharm Technical Guides. Amide Bond Formation using PEG-acids.[2][5][11]

Sources

- 1. jpt.com [jpt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boc-NH-PEG4-CH2COOH | 876345-13-0 [chemicalbook.com]

How to synthesize PROTACs using Benzyl-PEG4-acid linkers

Application Note: High-Efficiency Synthesis of PROTACs Using Benzyl-PEG4-Acid Linkers

Abstract & Strategic Rationale

Proteolysis Targeting Chimeras (PROTACs) require precise linker engineering to facilitate the formation of a productive ternary complex (Target-Linker-E3 Ligase).[1][2][3] The Benzyl-PEG4-Acid linker (typically Benzyl-O-PEG4-CH₂COOH) is a high-value heterobifunctional building block. It offers a strategic advantage: the carboxylic acid provides a direct conjugation handle for amine-bearing ligands (often E3 recruiters like Pomalidomide or VHL derivatives), while the benzyl (Bn) group acts as a robust protecting group for the terminal hydroxyl.

This configuration allows for a convergent synthetic strategy. By masking the hydroxyl group, chemists can perform the initial amide coupling without competing side reactions. Subsequent hydrogenolysis reveals the hydroxyl group, which can then be activated (e.g., via Mitsunobu reaction or Tosylation) to attach the target protein ligand (warhead).

Key Advantages of Benzyl-PEG4-Acid:

-

Solubility: The PEG4 spacer (~16 Å) improves the physicochemical properties of hydrophobic warheads.

-

Orthogonality: The benzyl ether is stable against basic and acidic conditions used in standard amide couplings, yet easily removed via catalytic hydrogenolysis.

-

Defined Length: PEG4 is often the "Goldilocks" length—long enough to avoid steric clash, but short enough to prevent the "hook effect" (unproductive binary complex formation).

Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical "Deprotection-Activation" pivot that this linker facilitates.

Figure 1: Convergent synthesis workflow utilizing the Benzyl-PEG4-Acid linker. The Benzyl group serves as a temporary mask, enabling controlled sequential ligation.

Experimental Protocols

Protocol A: Amide Coupling (Linker + E3 Ligand)

Objective: Conjugate the carboxylic acid of the linker to the amine of the E3 ligand (e.g., Pomalidomide-NH₂).

Reagents & Stoichiometry:

| Component | Equivalents | Role | Notes |

|---|---|---|---|

| E3 Ligand-NH₂ | 1.0 eq | Limiting Reagent | Ensure free amine (desalt if HCl salt) |

| Benzyl-PEG4-Acid | 1.2 eq | Linker | Slight excess ensures complete amine consumption |

| HATU | 1.5 eq | Coupling Agent | High efficiency, low racemization risk |

| DIPEA | 3.0 eq | Base | Maintains basic pH for coupling |

| DMF (Anhydrous) | 0.1 M | Solvent | DMSO is an alternative for low solubility |

Step-by-Step Procedure:

-

Preparation: In a flame-dried vial, dissolve the Benzyl-PEG4-Acid (1.2 eq) in anhydrous DMF.

-

Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 5 minutes. Observation: Solution may turn slightly yellow.

-

Addition: Add the E3 Ligand-NH₂ (1.0 eq) to the activated mixture.

-

Reaction: Flush with Nitrogen/Argon, seal, and stir at RT for 2–4 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the amine mass and formation of [M+H]+ corresponding to Bn-PEG4-Ligand.

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 3x with 5% LiCl (aq) or Brine to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove urea byproducts.

-

Protocol B: Benzyl Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to reveal the terminal hydroxyl (-OH) for the next step.

Reagents:

-

Substrate: Intermediate 1 (from Protocol A).

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10-20% w/w loading).[4]

-

Solvent: MeOH or EtOH (EtOAc can be added if solubility is poor).

-

Hydrogen Source: H₂ balloon (1 atm).

Step-by-Step Procedure:

-

Safety: Purge the reaction vessel with Nitrogen to remove oxygen (prevents ignition of Pd/C).

-

Loading: Dissolve Intermediate 1 in MeOH. Carefully add Pd/C catalyst.

-

Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Leave under H₂ balloon atmosphere.

-

Reaction: Stir vigorously at RT for 4–16 hours.

-

Self-Validating Step: Monitor by TLC or LC-MS. The product peak should shift to a lower mass (Mass of Intermediate 1 minus ~90 Da for the Benzyl group).

-

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The resulting Alcohol-PEG4-Ligand is often pure enough for the next step.

Protocol C: Final Assembly (Mitsunobu Reaction)

Objective: Couple the newly revealed hydroxyl group to a phenol-containing Target Warhead (e.g., a kinase inhibitor).

Reagents & Stoichiometry:

| Component | Equivalents | Role |

|---|---|---|

| Target Warhead (Phenol) | 1.0 eq | Partner Ligand |

| Alcohol-PEG4-Ligand | 1.2 eq | From Protocol B |

| PPh3 (Triphenylphosphine) | 1.5 eq | Reducing Agent |

| DIAD or DEAD | 1.5 eq | Azodicarboxylate |

Step-by-Step Procedure:

-

Dissolution: Dissolve the Target Warhead, Alcohol-PEG4-Ligand, and PPh3 in anhydrous THF (or DCM). Cool to 0°C.[5]

-

Addition: Dropwise add DIAD (diluted in THF) over 10 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Work-up: Concentrate and purify directly via Preparative HPLC. The Mitsunobu reaction generates PPh3O and hydrazine byproducts which must be separated.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Step 1) | Steric hindrance or wet solvent. | Add HOAt as an additive; ensure DMF is anhydrous. |

| Benzyl group won't cleave | Catalyst poisoning (S or N atoms). | Use Pd(OH)₂ (Pearlman's Catalyst) or add a drop of Acetic Acid. |

| Product Aggregation | Hydrophobic linker/ligand combo. | Run LC-MS with 0.1% Formic Acid; dissolve samples in DMSO/MeOH 1:1. |

| Low Yield in Mitsunobu | pKa of nucleophile too high. | If Warhead pKa > 11, convert Alcohol to Tosylate and use K₂CO₃/DMF substitution instead. |

References

-

Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther, 1:273-312.[6] Link

-

Bieg, T., & Szeja, W. (1985).[7] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis, 1985(01): 76-77.[7] Link

-

Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology, 27(8), 998-985. Link

-

BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." Link

-

MedChemExpress. "Benzyl-PEG4-acid Product Information & Protocols." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Application Note: Orthogonal PEGylation in Solid Phase Peptide Synthesis (SPPS) using Benzyl-PEG4-acetic acid

Abstract

This application note details the protocol for utilizing Benzyl-PEG4-acetic acid (CAS: 127457-64-1) as a heterobifunctional linker in Solid Phase Peptide Synthesis (SPPS). Unlike standard PEGylation reagents, this building block offers a unique orthogonal protection strategy . The benzyl (Bn) ether moiety remains stable under standard acidic cleavage conditions (TFA), allowing for the isolation of Peptide-PEG-OBn intermediates. This feature is critical for researchers developing PROTACs, Antibody-Drug Conjugates (ADCs), or dual-modality peptides requiring post-cleavage functionalization or purification prior to final hydroxyl deprotection.

Introduction & Mechanistic Insight

The Molecule

Benzyl-PEG4-acetic acid consists of a polyethylene glycol (PEG) tetramer chain terminated by a carboxylic acid on one end and a benzyl ether on the other.

Strategic Utility in SPPS

In Fmoc chemistry, the primary challenge with linkers is controlling reactivity. Standard Trityl (Trt) or tert-butyl (tBu) protection on PEGs is removed simultaneously with the peptide from the resin using Trifluoroacetic acid (TFA).

The Benzyl Advantage: The benzyl ether is acid-stable at the concentrations of TFA used for resin cleavage (95%). This allows the synthesis of a peptide conjugate that retains a hydrophobic handle (the benzyl group) during purification. This handle can later be removed via catalytic hydrogenolysis (

Chemical Handling & Storage[2][3][4]

| Parameter | Specification | Practical Note |

| Physical State | Viscous oil or low-melting solid | Difficult to weigh precisely in small amounts. |

| Solubility | DCM, DMF, DMSO | Highly soluble in polar aprotic solvents. |

| Storage | -20°C, Desiccated | Hygroscopic. Equilibrate to RT before opening. |

| Stock Solution | 0.5 M in DMF | Prepare fresh. Stable for 1 week at 4°C. |

Detailed Experimental Protocol

Materials Preparation

-

Resin: Rink Amide MBHA or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).

-

Linker: Benzyl-PEG4-acetic acid (3–5 equivalents relative to resin loading).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Workflow Diagram (DOT)

Figure 1: Strategic workflow for integrating Benzyl-PEG4-acetic acid. Note the post-cleavage step required to remove the benzyl group.

Step-by-Step Coupling Procedure

Step 1: Resin Preparation

-

Swell the resin (containing the synthesized peptide sequence) in DMF for 20 minutes.

-

Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (

min). -

Wash resin thoroughly: DMF (

), DCM (-

Checkpoint: Perform a Kaiser test. The resin should be dark blue (positive for free amines).

-

Step 2: Activation (Pre-activation is discouraged to prevent racemization, though less critical for PEG, it is good practice)

-

In a separate vial, dissolve Benzyl-PEG4-acetic acid (3 eq) in minimal DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6 eq).

-

Critical: Mix for only 30-60 seconds before adding to the resin. Extended activation can lead to formation of unreactive byproducts.

Step 3: Coupling Reaction

-

Add the activated mixture to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

-

Expert Note: PEG chains are flexible but can suffer from entropic penalties during coupling. A longer coupling time (2h) compared to standard amino acids (45m) ensures high conversion.

-

-

Drain and wash: DMF (

).

Step 4: Monitoring

-

Perform a Kaiser test or Chloranil test (for secondary amines).

-

Result: If beads are colorless, coupling is complete. If blue, repeat Step 2-3 (Double Coupling).

Cleavage from Resin (The Orthogonal Step)

This step releases the peptide from the resin and removes acid-labile side-chain protectors (tBu, Boc, Trt, Pbf), but leaves the Benzyl-PEG ether intact .

-

Prepare Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v) .

-

Incubate resin with cocktail for 2–3 hours.

-

Precipitate filtrate in cold diethyl ether.

-

Centrifuge and dry the pellet.

-

Analysis: LC-MS will show the mass of Peptide + PEG4 + Benzyl.

-

Mass Shift Calculation:

.

-

Post-Cleavage Modification (Optional)

If your goal is to obtain the free hydroxyl group (Peptide-PEG-OH), you must remove the benzyl group in solution.

Protocol: Catalytic Hydrogenolysis

-

Dissolve the purified Peptide-PEG-OBn in MeOH or MeOH/Water (1:1).

-

Add 10% Pd/C catalyst (10% by weight of peptide).

-

Stir under

atmosphere (balloon pressure) for 4–16 hours. -

Filter through Celite to remove catalyst.

-

Lyophilize.

-

Verification: LC-MS will show a mass loss of ~90 Da (Benzyl group

replaced by

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance or "folding" of the PEG chain. | Use COMU or Oxyma/DIC at elevated temperature (40°C). Perform double coupling. |

| Benzyl Group Missing | Strong acid contamination or use of HF/TFMSA.[3] | Ensure cleavage cocktail is TFA-based. Avoid strong Lewis acids. |

| Aggregation | Hydrophobic Benzyl group interacting with peptide. | Use "Magic Mixture" (DCM/DMF/NMP) for coupling. Add chaotropic salts (LiCl) if necessary. |

| Poor Solubility | Peptide is too hydrophobic with Benzyl cap. | Purify using C4 column instead of C18. Perform hydrogenolysis on crude mixture if purity allows. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4][5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][7] Chemical Reviews, 109(6), 2455–2504. (Detailed review of orthogonality including Benzyl vs. TFA stability).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard text confirming Benzyl ether stability in TFA).

Sources

- 1. Benzyl-PEG4-acid, 127457-64-1 | BroadPharm [broadpharm.com]

- 2. Benzyl-PEG4-acid - Amerigo Scientific [amerigoscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents [patents.google.com]

- 6. bachem.com [bachem.com]

- 7. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]

Application Note: Strategic Integration of BnO-PEG4-CH2COOH in ADC Linker-Payload Synthesis

Here is a comprehensive Application Note and Protocol guide for the use of BnO-PEG4-CH2COOH in Antibody-Drug Conjugate (ADC) synthesis.

Executive Summary & Strategic Rationale

BnO-PEG4-CH2COOH is a heterobifunctional building block critical for constructing "stealth" Antibody-Drug Conjugates (ADCs). Unlike simple crosslinkers, this molecule offers a unique Benzyl (Bn) protecting group on one terminus and a Carboxylic Acid (-COOH) on the other, separated by a hydrophilic PEG4 spacer.